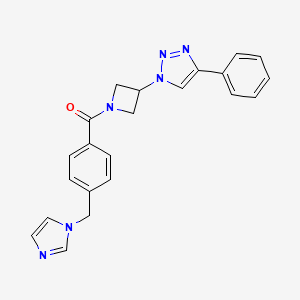

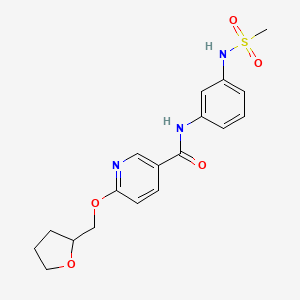

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of certain precursors. For example, a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a related compound .Molecular Structure Analysis

The FT-IR exhibited a sharp carbonyl stretch at 1660 cm−1, which is indicative of an α,β-unsaturated carbonyl .Applications De Recherche Scientifique

Anticancer Potential

The compound’s unique structure and functional groups make it an intriguing candidate for cancer research. Researchers have investigated its ability to inhibit tumor growth and metastasis. By targeting specific cellular pathways, this compound may offer novel therapeutic strategies for cancer treatment .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders. Preliminary studies suggest that our compound may modulate inflammatory responses by interacting with key enzymes or receptors. Further research could explore its potential as an anti-inflammatory agent .

Antiviral Activity

Viruses pose significant global health challenges. Our compound’s structural features may allow it to interfere with viral replication or entry into host cells. Researchers have investigated its efficacy against specific viruses, such as influenza or herpes viruses .

Antifungal Applications

Fungal infections can be difficult to treat due to drug resistance. Some studies have explored the antifungal properties of our compound. It may inhibit fungal growth by disrupting essential cellular processes. Investigating its mechanism of action and optimizing its efficacy could lead to new antifungal therapies .

Metal Chelation and Coordination Chemistry

The triazole moiety in our compound can act as a metal chelator. Researchers have studied its ability to bind to metal ions, potentially influencing metal-based drug design or catalysis. Understanding its coordination chemistry is essential for developing targeted metal-based therapies .

Photophysical Properties and Sensing Applications

Certain imidazole-containing compounds exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Our compound’s triazole ring may contribute to these properties. Researchers could explore its use in chemical sensors, imaging agents, or optoelectronic devices .

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole-containing compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(19-8-6-17(7-9-19)12-26-11-10-23-16-26)27-13-20(14-27)28-15-21(24-25-28)18-4-2-1-3-5-18/h1-11,15-16,20H,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVNVXWKOYDGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)